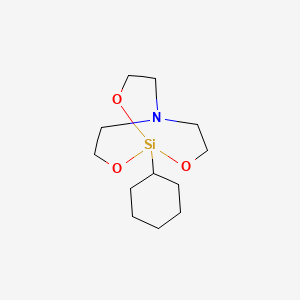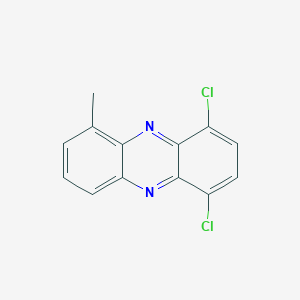
1,4-Dichloro-6-methylphenazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,4-Dichloro-6-methylphenazine: is a synthetic organic compound belonging to the phenazine family. Phenazines are nitrogen-containing heterocyclic compounds known for their diverse biological activities and applications in various fields, including medicine, agriculture, and industry. The structure of this compound consists of a phenazine core with chlorine atoms at positions 1 and 4 and a methyl group at position 6.
准备方法
Synthetic Routes and Reaction Conditions: 1,4-Dichloro-6-methylphenazine can be synthesized through various methods, including:
Wohl–Aue Method: This method involves the condensation of 1,2-diaminobenzenes with 2-carbon units, followed by cyclization.
Beirut Method: This method involves the oxidative cyclization of 1,2-diaminobenzene or diphenylamines.
Pd-Catalyzed N-Arylation: This method involves the palladium-catalyzed N-arylation of suitable precursors.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of method depends on factors such as cost, availability of starting materials, and desired product specifications.
化学反应分析
Types of Reactions: 1,4-Dichloro-6-methylphenazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding hydroquinone form.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the phenazine core.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly used under acidic or basic conditions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted phenazine derivatives depending on the reagents used.
科学研究应用
1,4-Dichloro-6-methylphenazine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex phenazine derivatives.
Biology: Studied for its antimicrobial and antitumor properties.
Medicine: Investigated for potential use in developing new drugs with antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 1,4-Dichloro-6-methylphenazine involves its interaction with molecular targets and pathways in biological systems. The compound exerts its effects through:
DNA Intercalation: The planar structure of the phenazine core allows it to intercalate into DNA, disrupting replication and transcription processes.
Redox Activity: The compound can undergo redox cycling, generating reactive oxygen species (ROS) that cause oxidative damage to cellular components.
Enzyme Inhibition: this compound can inhibit various enzymes involved in cellular metabolism and signaling pathways.
相似化合物的比较
Phenazine: The parent compound of the phenazine family, known for its broad-spectrum antimicrobial activity.
1,6-Dichlorophenazine: Similar to 1,4-Dichloro-6-methylphenazine but with chlorine atoms at positions 1 and 6.
Methylphenazine: A phenazine derivative with a methyl group at different positions on the phenazine core.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of chlorine atoms at positions 1 and 4 and a methyl group at position 6 enhances its redox activity and DNA intercalation ability, making it a valuable compound for research and industrial applications .
属性
CAS 编号 |
29453-83-6 |
|---|---|
分子式 |
C13H8Cl2N2 |
分子量 |
263.12 g/mol |
IUPAC 名称 |
1,4-dichloro-6-methylphenazine |
InChI |
InChI=1S/C13H8Cl2N2/c1-7-3-2-4-10-11(7)17-13-9(15)6-5-8(14)12(13)16-10/h2-6H,1H3 |
InChI 键 |
FYMFDEDVQFMBIC-UHFFFAOYSA-N |
规范 SMILES |
CC1=C2C(=CC=C1)N=C3C(=CC=C(C3=N2)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



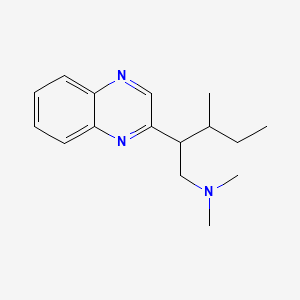
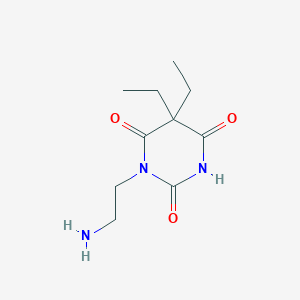
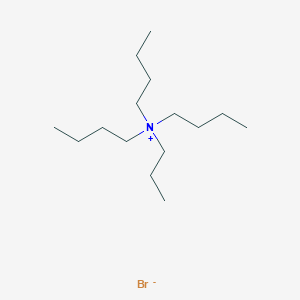
![Pyrimido[5,4-e][1,2,4]triazine-5,7-diamine](/img/structure/B14681331.png)
![n-[2-(4-Methoxybenzoyl)phenyl]acetamide](/img/structure/B14681338.png)
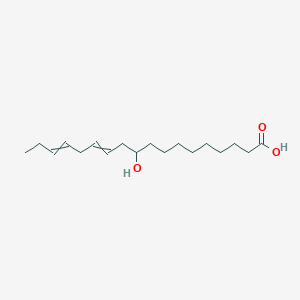
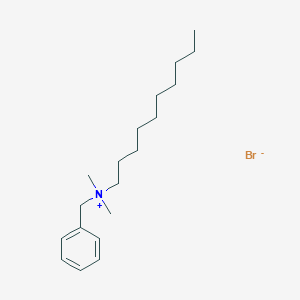
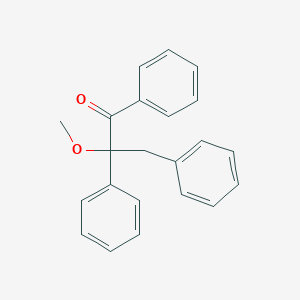
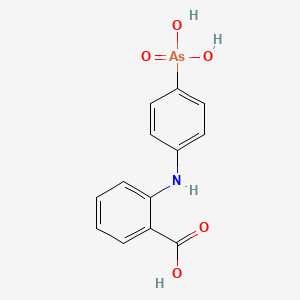
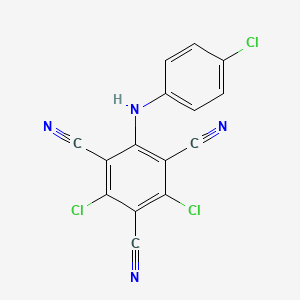
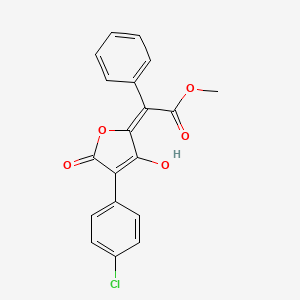
![Methyl [(tributylstannyl)sulfanyl]acetate](/img/structure/B14681377.png)
